4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxybenzyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chroman-4-one core structure with a hydroxybenzyl group attached at the third position. Chromanones are significant due to their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzyl)chroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with a suitable chromanone precursor in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of 3-(4-Hydroxybenzyl)chroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybenzyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromanone derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
3-(4-Hydroxybenzyl)chroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxybenzyl group but shares the core chromanone structure.
Flavonoids: Similar in structure but often contain additional hydroxyl groups and double bonds.
Isoflavones: Differ in the position of the benzyl group attachment but exhibit similar biological activities.
Uniqueness
3-(4-Hydroxybenzyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Properties
CAS No. |
201424-65-9 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,12,17H,9-10H2 |
InChI Key |
PIAQLKCIMQPZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.